4-(3,4-Difluorophenoxy)aniline 4-(3,4-Difluorophenoxy)aniline
Brand Name: Vulcanchem
CAS No.: 383126-84-9
VCID: VC2309923
InChI: InChI=1S/C12H9F2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2
SMILES: C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)F
Molecular Formula: C12H9F2NO
Molecular Weight: 221.2 g/mol

4-(3,4-Difluorophenoxy)aniline

CAS No.: 383126-84-9

Cat. No.: VC2309923

Molecular Formula: C12H9F2NO

Molecular Weight: 221.2 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Difluorophenoxy)aniline - 383126-84-9

Specification

CAS No. 383126-84-9
Molecular Formula C12H9F2NO
Molecular Weight 221.2 g/mol
IUPAC Name 4-(3,4-difluorophenoxy)aniline
Standard InChI InChI=1S/C12H9F2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2
Standard InChI Key IUXWEGLCUFEKGP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)F
Canonical SMILES C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)F

Introduction

Chemical Structure and Identification

Molecular Identity

4-(3,4-Difluorophenoxy)aniline is a fluorinated aromatic compound with distinct structural features. This compound is characterized by an aniline moiety connected to a 3,4-difluorophenoxy group through an ether linkage. The chemical is formally identified by several parameters as shown in Table 1.

Table 1: Identification Parameters of 4-(3,4-Difluorophenoxy)aniline

ParameterValue
CAS Registry Number383126-84-9
Molecular FormulaC₁₂H₉F₂NO
Molecular Weight221.20 g/mol
PubChem CID26189741
MDL NumberMFCD02663360
InChIKeyIUXWEGLCUFEKGP-UHFFFAOYSA-N

The compound has several synonyms including 4-(3,4-DIFLUOROPHENOXY)ANILINE, 4-(3,4-DIFLUOROPHENOXY)-BENZENAMINE, Benzenamine, 4-(3,4-difluorophenoxy)-, SCHEMBL16792533, and DTXSID10649868 .

Structural Characteristics

The molecular structure consists of two aromatic rings connected through an ether oxygen. The first ring is an aniline structure with a primary amino group (-NH₂) at the para position, while the second is a phenyl ring with fluorine atoms at positions 3 and 4. This ether-linked difluorophenyl group significantly influences the compound's chemical behavior and potential applications .

The full InChI notation for this compound is:
InChI=1S/C12H9F2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2

Physicochemical Properties

Physical Properties

The physical properties of 4-(3,4-Difluorophenoxy)aniline have been determined through both experimental methods and predictive models. These properties are crucial for understanding the compound's behavior in various chemical environments and for designing appropriate handling protocols.

Table 2: Physical Properties of 4-(3,4-Difluorophenoxy)aniline

PropertyValueDetermination Method
Density1.295±0.06 g/cm³Predicted
Boiling Point316.1±42.0°CPredicted
Physical StateSolid at room temperatureObserved
pKa4.69±0.10Predicted

The density value indicates that the compound is denser than water, which impacts its solubility and extraction behavior in aqueous solutions. The relatively high boiling point suggests strong intermolecular forces, likely including hydrogen bonding through the amino group and dipole-dipole interactions due to the electronegative fluorine atoms .

Chemical Properties

The chemical reactivity of 4-(3,4-Difluorophenoxy)aniline is primarily determined by the presence of three key functional groups: the primary amine, the ether linkage, and the fluorine substituents.

The primary amine group (-NH₂) makes the compound basic in nature with a predicted pKa of 4.69±0.10. This amino group can participate in various reactions typical of aromatic amines, including nucleophilic substitution reactions, acylation, and condensation reactions. The presence of this group also enables the compound to form salts with acids, enhancing its solubility in aqueous media under acidic conditions .

The ether linkage (-O-) provides stability to the molecular structure while also serving as a potential site for cleavage under strong acidic conditions. The fluorine atoms on the phenoxy group introduce electron-withdrawing effects that influence the electronic distribution across the molecule, affecting both its reactivity and binding properties in biological systems .

Synthesis and Preparation

Synthetic Approaches

The synthesis of 4-(3,4-Difluorophenoxy)aniline typically involves a nucleophilic aromatic substitution reaction between 3,4-difluorophenol and a suitably functionalized aniline derivative. The general synthetic route begins with the reaction of these precursors in the presence of basic conditions .

The preparation method can be outlined as follows:

  • 3,4-Difluorophenol is activated using a base (commonly potassium carbonate or sodium hydroxide) to form the corresponding phenoxide ion

  • The activated phenoxide then undergoes nucleophilic substitution with a para-substituted haloaniline (typically 4-fluoroaniline or 4-chloroaniline)

  • After the substitution reaction, reduction steps may be required if the starting material contains functional groups that need to be converted to the primary amine

  • Purification methods including recrystallization are typically employed to obtain the final product with high purity

This synthetic approach yields 4-(3,4-Difluorophenoxy)aniline with typically achievable purities of 95-97% as indicated by commercial suppliers .

Applications and Significance

Chemical Applications

4-(3,4-Difluorophenoxy)aniline serves as an important chemical intermediate in organic synthesis due to its reactive functional groups. The compound belongs to several chemical categories that highlight its versatility:

  • Ethers and their derivatives

  • Halogenated benzenes

  • Primary amines

  • Fluorinated organic compounds

The presence of the primary amine group makes this compound particularly valuable in synthetic chemistry as a building block for more complex molecules. It can undergo various transformations including acylation, alkylation, and coupling reactions to form amides, secondary/tertiary amines, and carbon-carbon bonds respectively.

SupplierProduct ReferenceTypical PurityPackage Sizes
AcmecD8462097%Various
CymitQuimica10-F72470095%100mg, 250mg, 1g, 5g
OthersVariousMin. 95%Custom

The compound is available in various quantities ranging from research-scale (milligrams) to larger quantities for development purposes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator